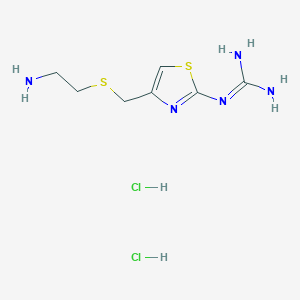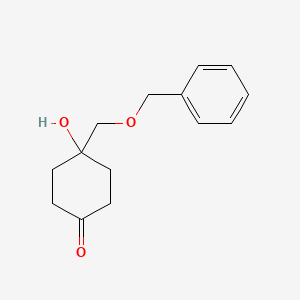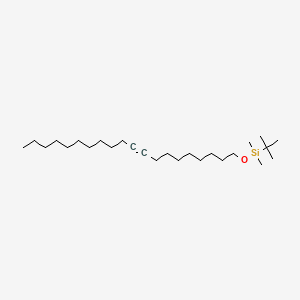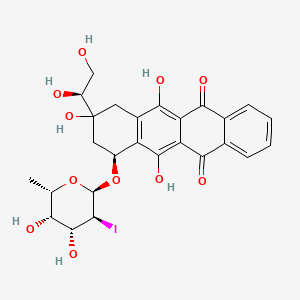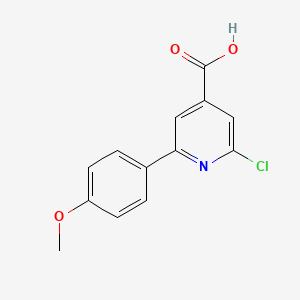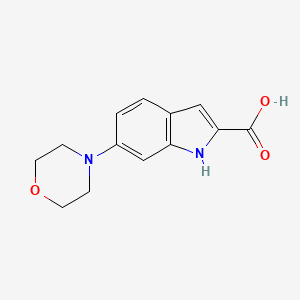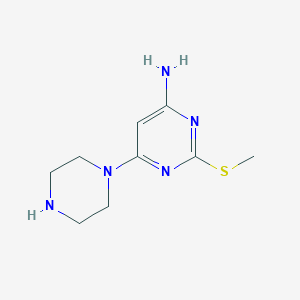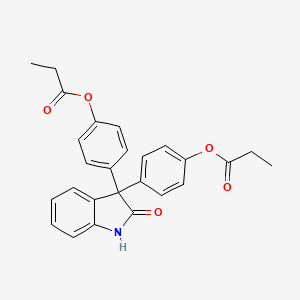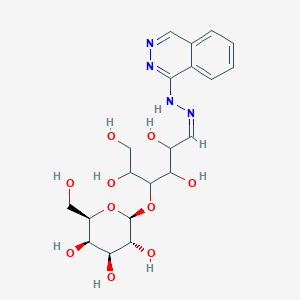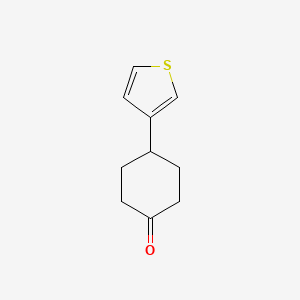
4-Thiophen-3-ylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiophen-3-ylcyclohexan-1-one is a compound that features a cyclohexanone ring substituted with a thiophene ring at the 3-position. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, which imparts unique chemical properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiophen-3-ylcyclohexan-1-one typically involves the cyclization of appropriate precursors. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes to ensure high yields and purity. For instance, the use of palladium-catalyzed C-H arylation allows for the efficient coupling of thiophenes with aryl or heteroaryl bromides . This method is advantageous due to its scalability and the ability to produce large quantities of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Thiophen-3-ylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can produce cyclohexanol derivatives .
Applications De Recherche Scientifique
4-Thiophen-3-ylcyclohexan-1-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Thiophen-3-ylcyclohexan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, thiophene derivatives can inhibit enzymes or modulate receptor activity, leading to therapeutic effects. The sulfur atom in the thiophene ring plays a crucial role in these interactions by forming stable complexes with metal ions or participating in redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing sulfur.
Benzothiophene: A fused ring system combining benzene and thiophene.
Furan: A five-membered heteroaromatic compound containing oxygen instead of sulfur.
Uniqueness
4-Thiophen-3-ylcyclohexan-1-one is unique due to the presence of both a cyclohexanone ring and a thiophene ring, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C10H12OS |
|---|---|
Poids moléculaire |
180.27 g/mol |
Nom IUPAC |
4-thiophen-3-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H12OS/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h5-8H,1-4H2 |
Clé InChI |
HUMRJXPODVZFLK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)CCC1C2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium perchlorate](/img/structure/B13865032.png)
